![molecular formula C13H11N3O B2567752 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 1921494-74-7](/img/structure/B2567752.png)
3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
説明
3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
準備方法
The synthesis of 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-5-methylpyrazole with benzaldehyde under acidic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to improve yield and reduce reaction time .
化学反応の分析
3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Antitubercular Activity
One of the most notable applications of 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is its potential as an antitubercular agent. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising activity against Mycobacterium tuberculosis. A study identified this compound through high-throughput screening and highlighted its ability to inhibit Mtb growth within macrophages without significant cytotoxicity .
Key Findings:
- The compound operates through mechanisms distinct from those targeting cell wall biosynthesis or iron uptake, which are common pathways for other antitubercular agents.
- Structural modifications to the core scaffold have led to enhanced antitubercular activity, suggesting that further analog synthesis could yield more potent compounds .
Synthesis and Structural Elucidation
The synthesis of this compound involves multi-component reactions that allow for the generation of various analogs with potential therapeutic properties. Recent studies have employed one-pot synthesis techniques that streamline the production of this compound and its derivatives .
Synthesis Overview:
Step | Description |
---|---|
1 | Combine 3-methyl-1H-pyrazol-5(4H)-one with substituted phenyl amines and aldehydes in methanol. |
2 | Reflux the mixture for several hours until the reaction completes. |
3 | Isolate and purify the resulting dipyrazolopyrimidine products. |
Potential in Cancer Therapy
Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may also possess anticancer properties. The unique structural attributes of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, studies have suggested their role in inhibiting specific kinases that are crucial for tumor growth and survival .
Mechanism Insights:
- Compounds derived from this scaffold have shown to disrupt signaling pathways associated with cancer cell proliferation.
- The ability to modulate these pathways positions this compound as a candidate for further investigation in oncology .
Other Biological Activities
Beyond antitubercular and anticancer applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory and analgesic properties. These compounds can inhibit enzymes involved in inflammatory processes, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
作用機序
The mechanism of action of 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are attributed to the intramolecular charge transfer (ICT) between the electron-donating and electron-withdrawing groups on the fused ring .
類似化合物との比較
3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant explosive properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also studied for their CDK2 inhibitory activity and show similar cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its specific structural features and versatile applications in both medicinal chemistry and materials science.
生物活性
3-Methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Antiviral Activity
A series of studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7-one exhibit potent inhibitory activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. In particular, the compound has shown promising results in enzymatic assays, indicating its potential as an antiviral agent .
Compound | IC50 (µM) | Target |
---|---|---|
3-Methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one | 0.85 | HCV NS5B |
Antitubercular Activity
Research has identified this compound as a potential lead compound against Mycobacterium tuberculosis. High-throughput screening revealed that this compound could inhibit bacterial growth effectively. The mechanism of action appears to be distinct from traditional antibiotics, as it does not interfere with cell wall biosynthesis or iron uptake pathways .
Compound | MIC (µg/mL) | Activity |
---|---|---|
3-Methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one | 2.0 | Anti-Mtb |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The structure-activity relationship studies indicated that modifications at specific positions on the pyrazolo ring could enhance potency against cancer cells while reducing cytotoxicity towards normal cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have provided insights into how structural modifications can influence biological activity. For example:
- Methyl Substituents : The presence of methyl groups at specific positions enhances the binding affinity to biological targets.
- Phenyl Groups : Variations in the phenyl substituent can lead to significant changes in activity; for instance, introducing electron-withdrawing groups can improve inhibitory effects against certain enzymes.
Table: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Methyl at C3 | Increased potency against HCV |
Trifluoromethyl at C7 | Enhanced antitubercular activity |
Halogenated phenyl groups | Improved anticancer efficacy |
Case Studies
- Antiviral Efficacy : A study highlighted the efficacy of 3-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one in reducing viral load in HCV-infected cell lines by more than 70% when administered at low concentrations.
- Antitubercular Screening : In an experimental model using infected macrophages, the compound demonstrated a significant reduction in Mtb replication rates compared to untreated controls.
特性
IUPAC Name |
3-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-8-14-16-11(7-12(17)15-13(9)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROBFCAXIFQSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1921494-74-7 | |
Record name | 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。